molecular formula C9H9N3O2S B13980107 Thiazolo[4,5-b]pyridine-7-carboxylic acid,2-amino-,ethyl ester

Thiazolo[4,5-b]pyridine-7-carboxylic acid,2-amino-,ethyl ester

Cat. No.: B13980107
M. Wt: 223.25 g/mol
InChI Key: VZBRZAMIXLLAKZ-UHFFFAOYSA-N
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Description

Thiazolo[4,5-b]pyridine-7-carboxylic acid,2-amino-,ethyl ester is a heterocyclic compound that combines a thiazole ring with a pyridine ring. This fusion of two bioactive heterocyclic moieties makes it a compound of significant interest in medicinal chemistry due to its potential pharmacological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiazolo[4,5-b]pyridine-7-carboxylic acid,2-amino-,ethyl ester typically involves the construction of the thiazole ring followed by the annulation of the pyridine ring. One common method starts with thiazole or thiazolidine derivatives, which undergo cyclization reactions to form the fused thiazolo[4,5-b]pyridine scaffold . Reaction conditions often include the use of hydrazonoyl halides and triethylamine in ethanol .

Industrial Production Methods

Industrial production methods for this compound are less documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of continuous flow reactors and automated synthesis techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Thiazolo[4,5-b]pyridine-7-carboxylic acid,2-amino-,ethyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole or pyridine rings .

Scientific Research Applications

Thiazolo[4,5-b]pyridine-7-carboxylic acid,2-amino-,ethyl ester has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of thiazolo[4,5-b]pyridine-7-carboxylic acid,2-amino-,ethyl ester involves its interaction with various molecular targets. It can act as an inhibitor of specific enzymes or receptors, leading to its pharmacological effects. For example, some derivatives have been reported to act as histamine H3 receptor antagonists .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Thiazolo[4,5-b]pyridine-7-carboxylic acid,2-amino-,ethyl ester is unique due to its fused heterocyclic structure, which provides multiple reactive sites for functionalization. This allows for a wide range of modifications, leading to diverse pharmacological activities .

Properties

Molecular Formula

C9H9N3O2S

Molecular Weight

223.25 g/mol

IUPAC Name

ethyl 2-amino-[1,3]thiazolo[4,5-b]pyridine-7-carboxylate

InChI

InChI=1S/C9H9N3O2S/c1-2-14-8(13)5-3-4-11-7-6(5)15-9(10)12-7/h3-4H,2H2,1H3,(H2,10,11,12)

InChI Key

VZBRZAMIXLLAKZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C2C(=NC=C1)N=C(S2)N

Origin of Product

United States

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